1-Acetyl-3-butyl-1H-pyrrol-2(5H)-one
Description
1-Acetyl-3-butyl-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a five-membered lactam ring (2-pyrrolone) with substituents at positions 1 (acetyl group) and 3 (n-butyl chain). The acetyl group introduces electron-withdrawing effects, while the alkyl chain enhances lipophilicity, influencing solubility and reactivity .
Properties
CAS No. |
180971-97-5 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.235 |
IUPAC Name |
1-acetyl-4-butyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H15NO2/c1-3-4-5-9-6-7-11(8(2)12)10(9)13/h6H,3-5,7H2,1-2H3 |
InChI Key |
KKMCBXLDGGUTTM-UHFFFAOYSA-N |
SMILES |
CCCCC1=CCN(C1=O)C(=O)C |
Synonyms |
2H-Pyrrol-2-one, 1-acetyl-3-butyl-1,5-dihydro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Reactivity Trends
Solubility and Lipophilicity
- Target Compound : LogP ≈ 2.5 (estimated), favoring organic solvents. The butyl chain dominates over the acetyl’s polarity.
- Compound 32 : Higher LogP (~4.1) due to aromatic substituents, reducing aqueous solubility .
- Hydroxy-Containing Analog : LogP ≈ 1.8; hydroxy group enhances water solubility but limits blood-brain barrier penetration.
Thermal Stability
- The acetyl group stabilizes the lactam ring via resonance, increasing decomposition temperature (~250°C) compared to alkyl-only analogs (~200°C).
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